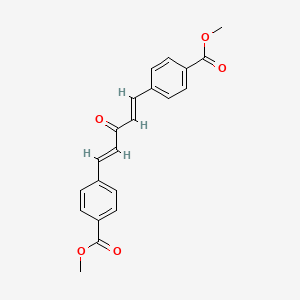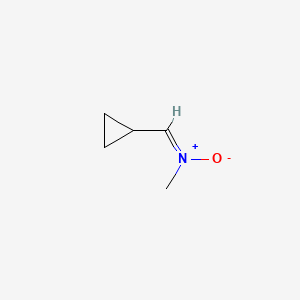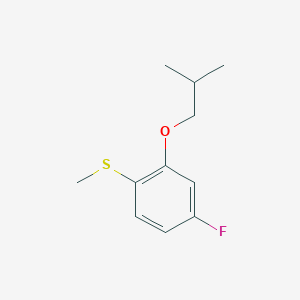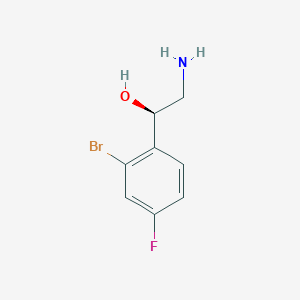![molecular formula C13H19FN2O B13082894 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide is a chemical compound with a complex structure that includes an amino group, a fluorophenyl group, and a methylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroacetophenone with a suitable amine to form an intermediate, which is then subjected to further reactions to introduce the methylbutanamide group. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(1S)-1-(4-chlorophenyl)ethyl]-3-methylbutanamide
- 2-amino-N-[(1S)-1-(4-bromophenyl)ethyl]-3-methylbutanamide
- 2-amino-N-[(1S)-1-(4-methylphenyl)ethyl]-3-methylbutanamide
Uniqueness
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C13H19FN2O |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H19FN2O/c1-8(2)12(15)13(17)16-9(3)10-4-6-11(14)7-5-10/h4-9,12H,15H2,1-3H3,(H,16,17)/t9-,12?/m0/s1 |
InChI Key |
CCXNJSCYNHHUQK-QHGLUPRGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B13082820.png)
![4-[4-(Propan-2-yl)phenyl]azetidin-2-one](/img/structure/B13082824.png)
![2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B13082826.png)
![N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B13082827.png)







![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)
